2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine
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Overview
Description
2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexylsulfonyl group, an azetidinyl ring, a pyrazinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group can be introduced via sulfonylation reactions using cyclohexylsulfonyl chloride and a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a suitable carboxylic acid derivative.
Coupling with the Pyrazinyl Group: The final step involves coupling the pyrazinyl group with the oxadiazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazinyl and oxadiazole rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridinyl group instead of a pyrazinyl group.
5-(1-(Cyclohexylsulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyrimidinyl group instead of a pyrazinyl group.
Uniqueness
The uniqueness of 2-{5-[1-(cyclohexanesulfonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential applications. The presence of the pyrazinyl group, in particular, may contribute to its unique biological activities and interactions with molecular targets.
Properties
IUPAC Name |
5-(1-cyclohexylsulfonylazetidin-3-yl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c21-24(22,12-4-2-1-3-5-12)20-9-11(10-20)15-18-14(19-23-15)13-8-16-6-7-17-13/h6-8,11-12H,1-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCAPRGSUMFYAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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